4-Fluoro-2-methoxy-5-methylbenzaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom, a methoxy group, and a methyl group on the benzene ring. This compound is significant in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties and reactivity.
4-Fluoro-2-methoxy-5-methylbenzaldehyde can be synthesized from various precursors through multiple chemical reactions. It is often derived from 4-fluoro-2-methoxy-5-methylbenzoic acid or related compounds using established synthetic methodologies.
This compound falls under the category of aromatic aldehydes and is classified as a halogenated organic compound due to the presence of the fluorine atom. Its molecular formula is , with a molecular weight of approximately 198.19 g/mol.
The synthesis of 4-fluoro-2-methoxy-5-methylbenzaldehyde can be achieved through several methods, primarily involving oxidation reactions. One common approach includes the oxidation of 4-fluoro-2-methoxy-5-methylbenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
The molecular structure of 4-fluoro-2-methoxy-5-methylbenzaldehyde features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 198.19 g/mol |
IUPAC Name | 4-Fluoro-2-methoxy-5-methylbenzaldehyde |
InChI | InChI=1S/C10H11FO3/c1-6-4-7(10(12)14-3)9(13-2)5-8(6)11/h4-5H,1-3H3 |
InChI Key | BZICEUIAEFDHBY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1F)OC)C(=O)OC |
4-Fluoro-2-methoxy-5-methylbenzaldehyde participates in various chemical reactions due to its functional groups:
Common reagents for these reactions include:
4-Fluoro-2-methoxy-5-methylbenzaldehyde has several applications in scientific research: